Sulindac sulfoxide is classified as an aryl methyl sulfoxide prodrug, primarily used for its anti-inflammatory properties. It is derived from sulindac, which is chemically known as (Z)-5-fluoro-2-methyl-1-((4-(methylsulfinyl)phenyl)methylene)-1H-indene-3-acetic acid. The compound is recognized for its ability to inhibit cyclooxygenase enzymes, thus reducing inflammation and pain. Its Chemical Abstracts Service Registry Number is 38194-50-2 .
The synthesis of sulindac sulfoxide involves multiple steps and can be achieved through various methods:
The molecular structure of sulindac sulfoxide can be described as follows:
Sulindac sulfoxide undergoes several important chemical reactions:
The mechanism of action for sulindac involves:
The physical and chemical properties of sulindac sulfoxide include:
Sulindac sulfoxide has several significant applications:
The bioactivation of sulindac sulfoxide to its pharmacologically active sulfide metabolite is primarily mediated by the methionine sulfoxide reductase (Msr) system. This reduction is stereospecific:
In vitro studies demonstrate distinct kinetic parameters for these enzymes:
Table 1: Kinetic Parameters of Msr Isoforms for Sulindac Sulfoxide Reduction
Enzyme | Epimer Specificity | Km (μM) | Vmax (nmol/min/mg) | Catalytic Cofactor |
---|---|---|---|---|
MsrA | (S)-sulindac | 85 ± 12 | 120 ± 15 | Trx/TrxR, DTT |
MsrB1 (Sec) | (R)-sulindac | 110 ± 18 | 95 ± 10 | Trx/TrxR |
MsrB1 (Cys mutant) | (R)-sulindac | 105 ± 20 | 8 ± 1 | Trx/TrxR |
Data derived from recombinant human enzyme assays [4] [5].
The colonic microbiome contributes secondarily to reduction through bacterial reductases, accounting for fecal sulfide metabolites. However, human tissue studies confirm MsrA/B1 are the dominant reductases, with hepatic and renal cytosols showing 6-fold higher activity than microbiomal fractions [4] [7].
Sulindac sulfoxide undergoes irreversible oxidation to sulindac sulfone, a therapeutically inert metabolite, primarily via hepatic cytochrome P450 (CYP) enzymes. Key isoforms identified include:
Table 2: CYP Isoform Contribution to Sulindac Sulfone Formation
CYP Isoform | Relative Activity (%) | Inducer | Stereochemical Preference |
---|---|---|---|
CYP3A4 | 60–65 | Rifampin, Sulindac (via AhR) | None |
CYP2C9 | 20–25 | Phenobarbital | (S)-sulindac |
CYP1A2 | 10–15 | 3-Methylcholanthrene | Weak (R) |
Data from human liver microsome inhibition/induction studies [1] [6].
Sulfone formation follows Michaelis-Menten kinetics (Km = 48 ± 7 μM; Vmax = 4.2 ± 0.5 nmol/min/mg in human liver microsomes). Unlike reduction, oxidation occurs non-stereoselectively for CYP3A4, while CYP2C9 favors (S)-sulindac [6].
Metabolic fate diverges significantly between tissues due to enzyme compartmentalization:
Hepatic Microenvironment
Colonic Microenvironment
Table 3: Tissue-Specific Metabolic Profiles of Sulindac Sulfoxide
Tissue | Dominant Pathway | Key Enzymes | Major Metabolite | Notes |
---|---|---|---|---|
Liver | Oxidation | CYP3A4, CYP2C9, FMO3 | Sulindac sulfone (>70%) | Self-induction via AhR |
Colon (lumen) | Reduction | Bacterial reductases | Sulindac sulfide (19% fecal) | pH-dependent dissolution |
Colon (mucosa) | Reduction | MsrA, MsrB1 | Sulindac sulfide | 3× higher activity than lumen |
Kidney | Reduction | MsrA, MsrB1 | Sulindac sulfide | Contributes to renal clearance |
Data synthesized from human and rodent models [4] [6] [7].
The biliary excretion of sulindac (50% of dose) and sulfone (30%) delivers substrate to the colon, where microbiota-driven reduction generates sulfide locally. This explains the high colonic tissue concentrations of sulfide (10–100 μM) despite low plasma levels (0.5–2 μM), critical for its chemopreventive efficacy [7] [9].
Concluding Remarks
Sulindac sulfoxide’s metabolic fate is governed by a delicate balance between stereoselective reduction by MsrA/MsrB and non-selective oxidation by CYPs. Tissue-specific expression of these enzymes—particularly hepatic CYPs versus colonic Msrs—dictates its activation to the anticancer agent sulindac sulfide or deactivation to sulfone. This compartmentalization enables targeted therapeutic effects in the colon with minimized systemic exposure.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1